molecular formula C17H19N5S2 B2389243 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-15-2

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2389243
CAS No.: 868221-15-2
M. Wt: 357.49
InChI Key: YMEKDPIQPQUIDU-UHFFFAOYSA-N
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Description

2-(((5-(Ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic chemical compound featuring a 1,2,4-triazole core, a structure of significant interest in modern pharmaceutical and agrochemical research. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to impart a wide range of pharmacological activities. Derivatives of this heterocycle have been extensively studied and demonstrated potent effects, including antioxidant , anticancer, anti-inflammatory, antibacterial, and antifungal properties . The specific substitution pattern on the triazole ring, particularly with sulfur-containing groups like ethylthio and methylthio-pyrimidine, is often explored to optimize physicochemical properties like lipophilicity and hydrogen bonding capacity, which can enhance pharmacokinetic profiles and biological activity . The incorporation of a pyrimidine ring further diversifies the molecular structure, contributing to its potential as a scaffold for developing enzyme inhibitors. Researchers investigate such compounds for their potential multi-target mechanisms, which may include inhibition of key enzymatic pathways involved in disease progression, such as tyrosine kinases (e.g., EGFR) and cyclooxygenase-2 (COX-2) . This compound is presented to the scientific community as a valuable building block and intermediate for the synthesis of novel bioactive molecules. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a probe for investigating biological mechanisms in vitro. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S2/c1-2-23-17-21-20-15(13-24-16-18-10-6-11-19-16)22(17)12-9-14-7-4-3-5-8-14/h3-8,10-11H,2,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEKDPIQPQUIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic molecule that combines features of triazole and pyrimidine, both of which are known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N5S2C_{17}H_{19}N_{5}S_{2} with a molecular weight of approximately 357.49 g/mol. The structure includes a pyrimidine ring linked to a triazole moiety through thioether groups, which may enhance its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that derivatives of This compound exhibit significant antimicrobial effects against various bacterial strains. The presence of sulfur in the structure is believed to play a role in its antimicrobial efficacy, as thioether compounds often show enhanced activity against pathogens due to their ability to disrupt cellular functions .

Anticancer Activity

The compound has shown promise as a potential therapeutic agent in cancer treatment. Studies suggest that it can inhibit cell proliferation in different cancer cell lines. The structural modifications at the pyrimidine ring's 4-position may enhance binding affinities to specific receptors involved in cancer pathways, thus influencing its anticancer properties .

Neuropharmacological Potential

Investigations into the interactions of this compound with biological systems have revealed that it may bind to serotonin receptors. This suggests potential applications in neuropharmacology, where modulation of serotonin pathways can impact mood disorders and other neurological conditions .

Synthesis

The synthesis of This compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings followed by functionalization with thioether groups. The complexity of its synthesis reflects the intricate nature of its biological activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

StudyFindings
Antimicrobial Study Demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.
Anticancer Activity In vitro studies showed inhibition of cell growth in various cancer cell lines (e.g., HT-29), indicating potential as an anticancer drug candidate.
Neuropharmacological Assessment Binding affinity studies revealed interactions with serotonin receptors, suggesting possible applications in treating mood disorders.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Toxicity

Compound Name / Substituents (R1, R2) Biological Activity LC₅₀ (mg/L) Key Reference
2-(((5-(Ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine Antibacterial (E. coli, S. aureus at 125 μg/mL) N/A
2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine Moderate toxicity 49.66
2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine High toxicity 8.29
4-((5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) Not specified N/A
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Antifungal/antimicrobial N/A

Key Observations :

  • Alkyl Chain Length: Longer alkyl chains (e.g., octylthio) reduce acute toxicity, likely due to enhanced metabolic clearance and reduced accumulation in tissues .
  • Aromatic Substituents : The phenethyl group in the target compound may enhance lipophilicity and membrane penetration, contributing to its antibacterial efficacy . Fluorinated analogs (e.g., 5q in ) could improve target selectivity but require further biological validation.
  • Heterocyclic Additions : Derivatives with morpholine (e.g., ) or pyridine rings (e.g., ) exhibit divergent activities, suggesting substituent-dependent mechanisms.

Table 2: Activity Profiles of Structural Analogs

Compound Class / Example Primary Activity Mechanism/Target Reference
Target Compound Antibacterial Cell wall/membrane disruption?
Tryfuzol® (piperidine-triazole-furan hybrid) Immunomodulatory, antioxidant Redox signaling, immune pathways
6l (methoxyphenyl-thiophenyl-triazole) Leukotriene biosynthesis inhibitor 5-lipoxygenase pathway inhibition
Chromenone-triazolopyrimidine hybrid Antiproliferative Apoptosis induction (MTT assay)

Key Insights :

  • Compounds with bulkier substituents (e.g., chromenone in ) exhibit antiproliferative activity, indicating that aromatic extensions can shift activity toward cancer targets.
  • Leukotriene inhibitors (e.g., 6l in ) highlight the versatility of 1,2,4-triazole scaffolds in targeting inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid under reflux conditions, followed by alkylation or thioetherification. For example, derivatives of 1,2,4-triazole-3-thiones are synthesized by heating 5-substituted triazoles with chloroacetic acid in ethanol, with yields dependent on stoichiometry and reaction time (60–80°C, 4–6 hours) . Purification via recrystallization or chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How are structural and purity characteristics of this compound confirmed in academic research?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used to confirm compound individuality. IR spectroscopy identifies functional groups (e.g., C=S at ~1200 cm⁻¹, C-N in triazole rings at ~1600 cm⁻¹). Elemental analysis (C, H, N, S) validates molecular composition, while NMR (¹H and ¹³C) resolves substituent positioning .

Q. What in vitro assays are recommended for preliminary pharmacological activity screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
    Studies on analogous triazole derivatives show activity correlation with electron-withdrawing substituents (e.g., ethylthio groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar 1,2,4-triazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Impurity profiles : Use HPLC-MS to detect byproducts (e.g., unreacted thiosemicarbazides).
  • Solvent effects : Reevaluate activity in polar vs. nonpolar solvents (e.g., DMSO vs. ethanol) to assess solubility-driven discrepancies .
  • Structural analogs : Compare substituent effects (e.g., phenethyl vs. methyl groups) via QSAR modeling to isolate pharmacophores .

Q. What computational methods are employed to predict the tautomeric equilibrium of the triazole-thione moiety?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy differences between thione (C=S) and thiol (S-H) tautomers. NMR chemical shift simulations (e.g., using GIAO) validate experimental observations. For example, 4-phenyl-5-thienyl triazoles show a thione-dominant equilibrium in DMSO .

Q. How should experimental designs be structured to optimize substituent effects on toxicity and activity?

  • Methodological Answer : Use a factorial design (e.g., 3² DOE) varying:

  • Substituent electronic properties : Hammett constants (σ) for aryl groups.
  • Steric bulk : Alkyl chain length (ethyl vs. propyl).
    Response variables include IC₅₀ (toxicity) and MIC (antimicrobial activity). Statistical tools (ANOVA, PCA) identify dominant factors. Prior studies highlight ethylthio groups as optimal for balancing activity and low toxicity .

Q. What advanced spectroscopic techniques characterize metal complexation with this compound?

  • Methodological Answer : UV-Vis titration in ethanol identifies ligand-to-metal charge transfer bands (e.g., Cu²+ complexes at ~400 nm). ESI-MS confirms stoichiometry (e.g., [M + Cu]²⁺ adducts). Magnetic susceptibility measurements (e.g., SQUID) assess paramagnetic behavior in Fe²+ or Co²+ complexes .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the alkylation step of triazole-thione derivatives?

  • Solution : Optimize nucleophilic substitution by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Employing microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction kinetics .

Q. What strategies validate the biological target engagement of this compound in mechanistic studies?

  • Solution : Combine:

  • Surface plasmon resonance (SPR) : Direct binding affinity measurements.
  • Molecular docking : AutoDock Vina simulations with X-ray crystallography data of target proteins (e.g., DHFR or COX-2).
  • Gene knockout models : CRISPR-Cas9-edited cell lines to confirm pathway specificity .

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